The compound H-Glu(1)-(2).cyclo[Arg-Gly-Asp-D-Phe-Lys(1)].cyclo[Arg-Gly-Asp-D-Phe-Lys(2)] is a dimeric cyclic peptide that exhibits significant potential in targeted cancer therapies due to its ability to bind specifically to integrins, which are proteins that facilitate cell adhesion and signaling. This compound is classified under cyclic peptides, specifically those that incorporate the Arg-Gly-Asp sequence, known for its role in cell adhesion and migration.
The source of this compound primarily includes peptide synthesis companies and research institutions focusing on cancer treatment and molecular imaging. Notable suppliers include Peptide Institute, Inc., and Biosynth, which offer various forms of this compound for research purposes .
The synthesis of H-Glu(1)-(2).cyclo[Arg-Gly-Asp-D-Phe-Lys(1)].cyclo[Arg-Gly-Asp-D-Phe-Lys(2)] typically involves solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides. This technique allows for the sequential addition of amino acids to a growing peptide chain attached to a solid support.
The molecular structure of H-Glu(1)-(2).cyclo[Arg-Gly-Asp-D-Phe-Lys(1)].cyclo[Arg-Gly-Asp-D-Phe-Lys(2)] can be represented as follows:
The compound exhibits significant structural stability due to its cyclic nature, which reduces susceptibility to enzymatic degradation compared to linear peptides.
The primary chemical reactions involving H-Glu(1)-(2).cyclo[Arg-Gly-Asp-D-Phe-Lys(1)].cyclo[Arg-Gly-Asp-D-Phe-Lys(2)] include:
Reactions are typically facilitated under controlled conditions using coupling reagents such as HATU or DIC, ensuring high yields and purity.
H-Glu(1)-(2).cyclo[Arg-Gly-Asp-D-Phe-Lys(1)].cyclo[Arg-Gly-Asp-D-Phe-Lys(2)] functions primarily through its interaction with integrin receptors on the surface of tumor cells. The Arg-Gly-Asp motif specifically binds to integrin α_vβ_3, which is overexpressed in many cancers.
Studies have shown that this compound can inhibit vitronectin binding to integrin α_vβ_3 with an IC₅₀ value in the low nanomolar range, indicating its strong affinity and potential effectiveness as a therapeutic agent .
H-Glu(1)-(2).cyclo[Arg-Gly-Asp-D-Phe-Lys(1)].cyclo[Arg-Gly-Asp-D-Phe-Lys(2)] has several applications:
CAS No.: 7158-70-5
CAS No.: 54992-23-3
CAS No.: 134029-48-4
CAS No.: